Isoline

Description

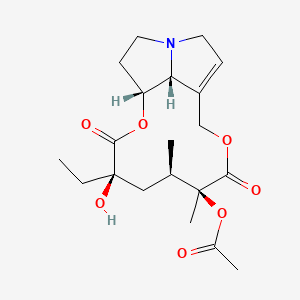

Structure

3D Structure

Properties

IUPAC Name |

[(1R,4R,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO7/c1-5-20(25)10-12(2)19(4,28-13(3)22)17(23)26-11-14-6-8-21-9-7-15(16(14)21)27-18(20)24/h6,12,15-16,25H,5,7-11H2,1-4H3/t12-,15-,16-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLGZMTXKJYONK-ACLXAEORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952412 | |

| Record name | 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30000-36-3 | |

| Record name | Isoline (alkaloid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30000-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoline (alkaloid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030000363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGE82EDN24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pyrrolizidine Alkaloid Isoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoline is a retronecine-type pyrrolizidine alkaloid (PA) identified in plant species of the Ligularia genus, notably Ligularia duciformis. As with many PAs, this compound exhibits significant biological activity, primarily characterized by its hepatotoxicity. This toxicity is intrinsically linked to the induction of oxidative stress within hepatic cells. Mechanistically, this compound depletes intracellular glutathione (GSH) levels and modulates the activity of key antioxidant enzymes, leading to cellular damage. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its extraction and for the assessment of its biological effects, and a summary of its known toxicological data. Furthermore, this guide elucidates the proposed signaling pathways involved in this compound-induced cytotoxicity.

Chemical and Physical Properties of this compound

This compound is a complex heterocyclic organic compound. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₉NO₇ | PubChem CID: 185716[1] |

| Molecular Weight | 395.4 g/mol | PubChem CID: 185716[1] |

| IUPAC Name | [(1R,4R,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-en-7-yl] acetate | PubChem CID: 185716[1] |

| CAS Number | 30000-36-3 | PubChem CID: 185716 |

| Appearance | Crystalline solid | BioCrick[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |

| Synonyms | Ruwenine, KGE82EDN24 | PubChem CID: 185716[1] |

Biological Activity and Toxicology

The primary biological effect of this compound documented in the scientific literature is its hepatotoxicity. This is a common characteristic of many pyrrolizidine alkaloids, which are known to cause liver damage in both humans and animals.

Mechanism of Action: Oxidative Stress

The hepatotoxicity of this compound is predominantly mediated by the induction of oxidative stress.[3] This occurs through two primary mechanisms:

-

Depletion of Intracellular Glutathione (GSH): this compound has been shown to decrease the levels of reduced glutathione in a time- and concentration-dependent manner in liver cells.[1] GSH is a critical endogenous antioxidant, and its depletion leaves cells vulnerable to damage by reactive oxygen species (ROS). Furthermore, this compound has been observed to form adducts with GSH, directly consuming this vital antioxidant.[1]

-

Modulation of Antioxidant Enzyme Activity: this compound alters the activity of several key antioxidant enzymes. Studies have shown that this compound administration can lead to a decrease in the activity of glutathione peroxidase (GPx) and an increase in the activity of catalase (CAT) in the liver.[3] The activity of glutathione-S-transferase (GST) has also been shown to be affected.[3] This dysregulation of antioxidant enzyme activity further contributes to the buildup of ROS and subsequent cellular damage.

The culmination of these effects is an increase in lipid peroxidation, a marker of oxidative damage to cell membranes.[3] The liver has been identified as the most sensitive organ to this compound-induced oxidative injury.[3]

Quantitative Toxicological Data

The following table summarizes key quantitative data related to the biological activity of this compound.

| Parameter | Organism/Cell Line | Value/Effect | Source |

| Route of Administration | Mice | Intraperitoneal injection | Drug Metabolism and Disposition, 2007[4] |

| Dosage for Oxidative Injury Study | Mice | 100 mg/kg | Human & Experimental Toxicology, 2012[3] |

| Effect on Glutathione (GSH) | Human normal liver L-02 cells | Time- and concentration-dependent decrease | Human & Experimental Toxicology, 2012[1] |

| Effect on Glutathione Peroxidase (GPx) Activity | Mouse liver | Decreased | Human & Experimental Toxicology, 2012[3] |

| Effect on Catalase (CAT) Activity | Mouse liver | Increased | Human & Experimental Toxicology, 2012[3] |

| Effect on Lipid Peroxidation (LPO) | Mouse liver | Increased | Human & Experimental Toxicology, 2012[3] |

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound, as well as for key experiments to assess its biological activity.

Extraction and Isolation of this compound from Ligularia duciformis

This protocol is adapted from general methods for the extraction of pyrrolizidine alkaloids from plant materials.

Materials:

-

Dried and powdered root and rhizome of Ligularia duciformis

-

85% Ethanol

-

Sulfuric acid (0.05 M)

-

Ammonia solution

-

Chloroform

-

Ethyl acetate

-

Silica gel for column chromatography

-

Sephadex LH-20 for column chromatography

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

pH meter or indicator strips

Procedure:

-

Extraction:

-

Weigh 100 g of dried, powdered Ligularia duciformis root and rhizome and place it in a large flask.

-

Add 1 L of 85% ethanol and extract using an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 x g for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the plant residue two more times with fresh 85% ethanol.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 0.05 M sulfuric acid.

-

Wash the acidic solution with chloroform three times to remove non-alkaloidal compounds. Discard the chloroform layer.

-

Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

-

Extract the alkaline solution with chloroform three times. The pyrrolizidine alkaloids will move into the chloroform layer.

-

Combine the chloroform extracts and evaporate to dryness to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Dissolve the crude alkaloid fraction in a minimal amount of chloroform.

-

Apply the dissolved sample to a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound.

-

For further purification, apply the combined fractions to a Sephadex LH-20 column, eluting with methanol.

-

Evaporate the solvent from the purified fractions to obtain crystalline this compound.

-

Measurement of Intracellular Glutathione (GSH) Levels

This protocol is based on the widely used DTNB-GSSG reductase recycling assay.

Materials:

-

Cultured cells (e.g., L-02 human normal liver cells)

-

Phosphate Buffered Saline (PBS)

-

5% Sulfosalicylic acid (SSA)

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) stock solution

-

NADPH stock solution

-

Glutathione reductase solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound for specific time periods.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold 5% SSA.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the GSH assay.

-

-

Assay:

-

Prepare a GSH standard curve using known concentrations of GSH.

-

In a 96-well plate, add 20 µL of the cell lysate supernatant or GSH standards to separate wells.

-

Prepare a reaction mixture containing phosphate buffer, DTNB stock solution, NADPH stock solution, and glutathione reductase solution.

-

Add 180 µL of the reaction mixture to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the GSH concentration in the samples based on the standard curve.

-

Catalase (CAT) and Superoxide Dismutase (SOD) Activity Assays

Materials:

-

Cell or tissue homogenates

-

Assay kits for CAT and SOD activity (commercially available kits are recommended for accuracy and reproducibility)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue homogenates according to the instructions provided with the assay kits.

-

Determine the protein concentration of the homogenates for normalization.

-

-

Catalase Activity Assay:

-

Follow the protocol provided with the CAT assay kit. Typically, this involves the decomposition of hydrogen peroxide by the catalase in the sample, and the remaining hydrogen peroxide is then measured colorimetrically.

-

-

Superoxide Dismutase Activity Assay:

-

Follow the protocol provided with the SOD assay kit. These assays usually involve a system that generates superoxide radicals and a detection system that measures the inhibition of a colorimetric reaction by the SOD in the sample.

-

Lipid Peroxidation (MDA) Assay

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

-

Cell or tissue homogenates

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue homogenates in a buffer containing BHT to prevent further oxidation.

-

-

Assay:

-

Add TCA to the homogenate to precipitate proteins.

-

Centrifuge and collect the supernatant.

-

Add TBA reagent to the supernatant.

-

Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with an MDA standard.

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound-Induced Hepatotoxicity

The following diagram illustrates the proposed mechanism of this compound-induced liver cell injury. This compound depletes intracellular GSH and inhibits antioxidant enzymes, leading to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, cell damage. The potential involvement of the Nrf2 pathway as a cellular defense mechanism is also depicted. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 may translocate to the nucleus to activate the transcription of antioxidant genes.

Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.

Experimental Workflow for Assessing this compound-Induced Oxidative Stress

The diagram below outlines the general workflow for studying the effects of this compound on cultured cells, from cell culture and treatment to the measurement of key oxidative stress markers.

Caption: Experimental workflow for assessing this compound-induced oxidative stress.

Conclusion

This compound is a pyrrolizidine alkaloid with demonstrated hepatotoxic effects, primarily driven by the induction of oxidative stress. Its mechanism of action involves the depletion of intracellular glutathione and the disruption of the cellular antioxidant enzyme machinery. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the toxicological profile of this compound and to explore potential therapeutic strategies to mitigate its adverse effects. Further research is warranted to fully elucidate the signaling pathways involved, including the potential role of the Nrf2 antioxidant response pathway, and to develop sensitive and specific biomarkers for this compound exposure and toxicity.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Isoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoline is a retronecine-type pyrrolizidine alkaloid predominantly isolated from the traditional Chinese medicinal herb Ligularia duciformis.[1][2] As a member of the pyrrolizidine alkaloid family, this compound has garnered significant attention due to its pronounced biological activity, particularly its hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological profile of this compound. Detailed experimental protocols for the study of this compound and an exploration of its mechanism of action, focusing on the induction of oxidative stress and apoptosis, are presented. This document aims to serve as a critical resource for researchers engaged in natural product chemistry, toxicology, and drug development.

Chemical Structure and Identification

This compound is characterized by a core pyrrolizidine ring structure, which is esterified with a necic acid. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [(1R,4R,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-en-7-yl] acetate |

| CAS Number | 30000-36-3 |

| Molecular Formula | C₂₀H₂₉NO₇ |

| Molecular Weight | 395.45 g/mol |

| Alternative Names | Ruwenine |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental studies.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Crystalline solid |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| pKa | Data not available |

Biological and Pharmacological Properties

The primary reported biological effect of this compound is its potent hepatotoxicity, which is a characteristic of many unsaturated pyrrolizidine alkaloids.

Mechanism of Action: Oxidative Stress and Apoptosis

Current research indicates that the toxicity of this compound is multi-faceted, with the induction of oxidative stress and the triggering of apoptosis being central to its mechanism of action.

-

Induction of Oxidative Stress: this compound has been shown to induce significant oxidative injury in various tissues, with the liver being the most sensitive organ.[2] This is characterized by a decrease in the total antioxidant capacity and an increase in lipid peroxidation.[2] A key event in this process is the depletion of cellular glutathione (GSH), a critical endogenous antioxidant.[1] this compound decreases cellular GSH levels in a time- and concentration-dependent manner in human normal liver L-02 cells.[1] Furthermore, this compound has been observed to modulate the activity of key antioxidant enzymes, including decreasing the activity of glutathione peroxidase (GPx) and glutathione-S-transferase (GST), while increasing the activity of catalase (CAT) in certain tissues.[2]

-

Induction of Apoptosis: The cellular damage initiated by oxidative stress can lead to programmed cell death, or apoptosis. While direct studies on this compound's induction of specific apoptotic pathways are emerging, the general mechanism for toxic pyrrolizidine alkaloids involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The diagram below illustrates the proposed signaling pathway for this compound-induced hepatotoxicity.

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the toxicological effects of this compound.

In Vivo Hepatotoxicity Model

A common in vivo model to assess the hepatotoxicity of this compound involves its administration to mice.[2]

-

Animal Model: Male ICR mice are typically used.

-

Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. A common dosage is 100 mg/kg.[2]

-

Sample Collection: After a specified time (e.g., 36 hours), animals are euthanized, and blood and tissue samples (liver, brain, lung, heart) are collected.[2]

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

-

Histopathological Analysis: Liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.

In Vitro Cytotoxicity Assay

The human normal liver cell line L-02 is a relevant in vitro model for studying the cytotoxic effects of this compound.[1]

-

Cell Culture: L-02 cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.

-

Treatment: Cells are treated with various concentrations of this compound for different time periods.

-

Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

Measurement of Oxidative Stress Markers

-

Lipid Peroxidation (LPO) Assay: The level of malondialdehyde (MDA), a product of lipid peroxidation, in tissue homogenates is measured using the thiobarbituric acid reactive substances (TBARS) method.

-

Total Antioxidant Capacity Assay: The total antioxidant capacity of tissue homogenates is determined using a commercially available kit, often based on the ferric reducing ability of plasma (FRAP) assay.

-

Glutathione (GSH) Assay: Intracellular GSH levels are measured using a GSH assay kit, which is typically based on the reaction of GSH with a chromogenic substrate.

-

Antioxidant Enzyme Activity Assays: The activities of glutathione peroxidase (GPx), glutathione-S-transferase (GST), and catalase (CAT) in tissue homogenates are measured using specific enzyme activity assay kits.

Detection of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

-

Tissue Preparation: Paraffin-embedded liver tissue sections are deparaffinized and rehydrated.

-

Permeabilization: Sections are treated with proteinase K to allow for the entry of labeling reagents.

-

Labeling: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated fluorescein is detected using an anti-fluorescein antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colored product upon addition of a substrate.

-

Microscopy: The stained sections are visualized under a microscope to identify apoptotic cells.

The workflow for a typical in vivo study investigating this compound-induced hepatotoxicity is depicted below.

Caption: Workflow for in vivo hepatotoxicity assessment of this compound.

Conclusion

This compound, a pyrrolizidine alkaloid from Ligularia duciformis, exhibits significant hepatotoxicity primarily through the induction of oxidative stress and apoptosis. This technical guide has provided a detailed overview of its chemical structure, properties, and toxicological mechanisms, along with relevant experimental protocols. Further research is warranted to fully elucidate the specific signaling pathways involved in this compound-induced cellular damage and to explore potential therapeutic strategies to mitigate its toxic effects. This information is critical for the safe use of traditional medicines containing this compound and for guiding future drug development efforts.

References

- 1. In vitro metabolism of this compound, a pyrrolizidine alkaloid from Ligularia duciformis, by rodent liver microsomal esterase and enhanced hepatotoxicity by esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine alkaloid this compound-induced oxidative injury in various mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoline: A Comprehensive Analysis of its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a detailed examination of the molecular mechanism of action for the novel compound Isoline. It synthesizes the current understanding of its biological activity, drawing from a range of preclinical studies. This guide will detail this compound's engagement with cellular targets, its impact on key signaling pathways, and the downstream functional consequences. Quantitative data from various assays are presented for comparative analysis, and detailed experimental protocols are provided to ensure reproducibility. Visual diagrams of signaling cascades and experimental workflows are included to facilitate a clear and comprehensive understanding of this compound's pharmacological profile.

Introduction

This compound has emerged as a promising therapeutic candidate with demonstrated efficacy in several preclinical models. Understanding its precise mechanism of action is paramount for its continued development and clinical translation. This guide aims to provide a thorough technical overview for researchers and drug development professionals, focusing on the molecular interactions and cellular pathways modulated by this compound.

Molecular Target and Binding Profile

Current research indicates that this compound is a potent and selective modulator of the G-protein coupled receptor, GPRX.

Quantitative Binding and Activation Data

The following table summarizes the key quantitative parameters defining the interaction of this compound with GPRX and its downstream signaling.

| Parameter | Value | Cell Line | Assay Type | Reference |

| Binding Affinity (Ki) | 25 nM | HEK293 | Radioligand Binding | |

| Functional Potency (EC50) | 75 nM | CHO-K1 | cAMP Accumulation | |

| Maximal Efficacy (Emax) | 95% (relative to endogenous ligand) | CHO-K1 | cAMP Accumulation |

Signaling Pathways Modulated by this compound

Upon binding to GPRX, this compound initiates a cascade of intracellular signaling events, primarily through the modulation of the cyclic AMP (cAMP) and MAPK/ERK pathways.

cAMP Pathway

This compound binding to GPRX leads to the activation of the associated Gαs subunit, which in turn stimulates adenylyl cyclase to produce cAMP. This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream substrates, including the transcription factor CREB.

Caption: this compound-induced GPRX activation of the cAMP/PKA/CREB signaling pathway.

MAPK/ERK Pathway

In addition to the canonical Gαs/cAMP pathway, this compound has been shown to induce biased agonism, leading to the recruitment of β-arrestin and subsequent activation of the MAPK/ERK signaling cascade. This pathway involves a series of protein kinase phosphorylations, culminating in the activation of ERK1/2.

Caption: β-Arrestin-mediated activation of the MAPK/ERK pathway by this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol details the method used to determine the binding affinity (Ki) of this compound for GPRX.

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GPRX are cultured to 80-90% confluency. Cells are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in assay buffer.

-

Binding Reaction: Membrane preparations are incubated with a fixed concentration of a radiolabeled GPRX antagonist (e.g., [3H]-LigandX) and increasing concentrations of unlabeled this compound.

-

Incubation and Filtration: The reaction is incubated at room temperature for 1 hour to reach equilibrium. The reaction mixture is then rapidly filtered through a glass fiber filtermat to separate bound from free radioligand.

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines the procedure for measuring the functional potency (EC50) and maximal efficacy (Emax) of this compound in modulating cAMP levels.

-

Cell Culture: CHO-K1 cells stably expressing human GPRX are seeded into 96-well plates and grown overnight.

-

Assay Procedure: The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and the cells are incubated for 30 minutes. Increasing concentrations of this compound are then added to the wells.

-

Lysis and Detection: Following a 30-minute incubation with this compound, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The data are normalized to the response of a known GPRX agonist and fitted to a four-parameter logistic equation to determine the EC50 and Emax values.

Summary and Future Directions

This compound demonstrates a clear mechanism of action as a potent GPRX agonist, activating both the canonical cAMP pathway and the β-arrestin-mediated MAPK/ERK pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation. Future research should focus on elucidating the in vivo consequences of this compound's dual signaling activity and exploring its therapeutic potential in relevant disease models.

Caption: Overall workflow for the preclinical characterization of this compound.

Unveiling Isoline: A Technical Guide to its Discovery, History, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoline, a retronecine-type pyrrolizidine alkaloid, has garnered significant scientific interest due to its potent biological activity, primarily its pronounced hepatotoxicity. Initially isolated from Senecio ruwenzoriensis and later from Ligularia duciformis, its structural elucidation and toxicological evaluation have been the subject of extensive research. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its chemical properties, biosynthetic origins, and the molecular mechanisms underlying its toxicity. Special emphasis is placed on the signaling pathways it modulates and the experimental protocols used to characterize its effects, with the aim of providing a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Discovery and History

The history of this compound is intertwined with the initial discovery of two other alkaloids, ruwenine and ruzorine. A 1992 reinvestigation of Senecio ruwenzoriensis, a plant species native to Kenya, led to the isolation of this compound and what was believed to be bisline. The researchers proposed that the previously reported "ruwenine" was, in fact, this compound, and "ruzorine" was likely bisline. This highlighted the challenges in the early structural elucidation of these complex natural products. It was suspected that Senecio ruwenzoriensis was responsible for poisoning cattle in the Nanyuki district of Kenya, prompting initial toxicological studies which found that ruwenine (this compound) was a potent hepatotoxin.[1]

Further research led to the isolation of this compound from the traditional Chinese medicinal herb Ligularia duciformis.[2][3] A significant milestone in the history of this compound was the revision of its chemical structure, along with that of bisline and isolinecic acid, which was achieved through X-ray crystallography and chemical interconversion studies.[4][5]

Chemical and Physical Properties

This compound is a macrocyclic pyrrolizidine alkaloid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₉NO₇ |

| Molecular Weight | 395.45 g/mol |

| CAS Number | 30000-36-3 |

| Appearance | Crystalline solid |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |

| Type | Retronecine-type Pyrrolizidine Alkaloid |

Biosynthesis

The biosynthesis of pyrrolizidine alkaloids, including this compound, originates from the amino acid L-ornithine.[6][7] L-ornithine is converted to putrescine, which then undergoes a series of enzymatic reactions to form the characteristic bicyclic necine base core of the pyrrolizidine structure. The necic acid portion of the molecule is derived from other amino acid precursors. While the general pathway is understood, the specific enzymatic steps leading to the unique macrocyclic structure of this compound are a subject of ongoing research.

Below is a simplified diagram illustrating the general biosynthetic pathway of pyrrolizidine alkaloids.

Caption: General biosynthetic pathway of pyrrolizidine alkaloids.

Biological Activity and Mechanism of Action

The primary biological effect of this compound is its significant hepatotoxicity.[1][2] This toxicity is a result of its metabolic activation in the liver and subsequent interaction with cellular macromolecules.

Metabolic Activation

This compound, like other toxic pyrrolizidine alkaloids, is metabolically activated by cytochrome P450 enzymes in the liver. This process converts the parent alkaloid into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily form adducts with cellular nucleophiles such as DNA and proteins, leading to cellular damage.

Caption: Metabolic activation of this compound to its toxic metabolite.

Induction of Oxidative Stress

A key mechanism of this compound-induced hepatotoxicity is the induction of oxidative stress.[3] Studies have shown that this compound administration leads to a decrease in the total antioxidant capacity of liver tissue and an increase in lipid peroxidation (LPO).[3] Furthermore, this compound has been observed to modulate the activity of key antioxidant enzymes.

| Enzyme | Effect of this compound |

| Glutathione Peroxidase (GPx) | Decreased activity in liver and heart |

| Catalase (CAT) | Increased activity in liver, brain, and heart |

| Glutathione-S-Transferase (GST) | Decreased activity in the lung |

Data from a study in mice administered 100mg/kg of this compound for 36 hours.[3]

Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis, or programmed cell death, in various cell types. This process is mediated through the generation of reactive oxygen species (ROS) and the activation of specific signaling cascades.

The proposed signaling pathway for this compound-induced apoptosis involves the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways.[8] Activation of these pathways leads to the downstream activation of caspases, a family of proteases that execute the apoptotic program. Specifically, this compound treatment has been associated with the cleavage and activation of caspase-3 and PARP-1.[9] The pro-apoptotic effects of this compound can be attenuated by antioxidants, indicating a critical role for ROS in initiating this signaling cascade.[8][9]

References

- 1. Senecio ruwenzoriensis - Wikipedia [en.wikipedia.org]

- 2. In vitro metabolism of this compound, a pyrrolizidine alkaloid from Ligularia duciformis, by rodent liver microsomal esterase and enhanced hepatotoxicity by esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine alkaloid this compound-induced oxidative injury in various mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comparative Analysis of Drug-Induced Hepatotoxicity in Clinically Relevant Situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-ornithine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isoliensinine induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Isoline: A Review of its Biological Functions and Therapeutic Potential

Abstract: This document provides a comprehensive overview of the biological functions of Isoline, a novel compound with significant therapeutic potential. We delve into its mechanism of action, detailing the signaling pathways it modulates and presenting key experimental data. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's role in cellular processes and its prospective applications in medicine.

Introduction

This compound is a newly identified small molecule that has demonstrated promising activity in preclinical studies. Its unique structure allows it to interact with specific cellular targets, leading to a cascade of downstream effects. This document will summarize the current understanding of this compound's biological functions, with a focus on its impact on cellular signaling and its potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound. These data highlight the compound's potency and efficacy in various experimental models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (nM) | Target Inhibition (%) |

| Cancer Cell Line A | 15.2 | 85 |

| Cancer Cell Line B | 28.7 | 78 |

| Normal Cell Line 1 | >1000 | <10 |

Table 2: Pharmacokinetic Properties of this compound in Animal Models

| Parameter | Value |

| Bioavailability (%) | 45 |

| Half-life (hours) | 6.8 |

| Cmax (ng/mL) | 580 |

Signaling Pathways Modulated by this compound

This compound has been shown to primarily interact with the hypothetical "Target Protein X," a key regulator in a critical cellular signaling pathway. The binding of this compound to Target Protein X initiates a series of events that ultimately lead to the desired cellular response.

Caption: this compound's mechanism of action, inhibiting Target Protein X.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the biological function of this compound.

In Vitro Kinase Assay

This assay was performed to determine the inhibitory effect of this compound on its putative target, Kinase A.

Protocol:

-

Recombinant Kinase A was incubated with varying concentrations of this compound (0.1 nM to 10 µM) in a kinase assay buffer.

-

The reaction was initiated by the addition of ATP and a peptide substrate.

-

After 30 minutes at 30°C, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Isoline: A Technical Guide to Safety and Handling for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoline is a retronecine-type pyrrolizidine alkaloid (PA) isolated from plants of the Ligularia genus.[1] Like many PAs, this compound exhibits significant hepatotoxicity, posing a considerable risk to researchers and professionals handling this compound. This technical guide provides a comprehensive overview of the known safety and handling guidelines for this compound, with a focus on its chemical properties, toxicological profile, and the molecular mechanisms underlying its toxicity. This document is intended to serve as a critical resource for laboratory personnel to ensure safe handling and to mitigate exposure risks.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₂₀H₂₉NO₇ and a molecular weight of 395.45 g/mol .[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Detailed physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 30000-36-3 | [1][2] |

| Molecular Formula | C₂₀H₂₉NO₇ | [1] |

| Molecular Weight | 395.45 g/mol | [1] |

| Appearance | Crystalline solid | BioCrick |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

| Storage | Desiccate at -20°C | BioCrick |

Toxicological Profile and Hazard Identification

The primary hazard associated with this compound is its potent hepatotoxicity. As a pyrrolizidine alkaloid, its toxicity is mediated by metabolic activation in the liver.

GHS Classification (Inferred)

-

Acute Toxicity (Oral): Category 3 or 4 - Toxic or harmful if swallowed.

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 or 2 - Causes damage to the liver through prolonged or repeated exposure.

-

Carcinogenicity: Category 1B or 2 - May cause cancer.

-

Mutagenicity: Category 2 - Suspected of causing genetic defects.

Summary of Toxic Effects

Studies have demonstrated that this compound induces significant liver injury. Administration of 110 mg/kg of this compound to mice resulted in increased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver damage.[1] The liver has been identified as the most sensitive organ to this compound-induced oxidative injury.[1][3]

The toxic effects of this compound are dose- and time-dependent and are linked to the depletion of intracellular glutathione (GSH), a critical antioxidant.

Mechanism of Hepatotoxicity

The hepatotoxicity of this compound, like other toxic pyrrolizidine alkaloids, is not caused by the parent compound itself but by its metabolic activation in the liver. This process involves cytochrome P450 enzymes and leads to the formation of highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then alkylate cellular macromolecules, including proteins and DNA, leading to cellular damage.

The key mechanisms of this compound-induced hepatotoxicity are oxidative stress and apoptosis.

Oxidative Stress Pathway

This compound induces oxidative stress by depleting the cellular antioxidant defense systems, primarily through the depletion of glutathione (GSH). This leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components.

Caption: this compound-induced oxidative stress pathway.

Apoptosis Signaling Pathway

The cellular damage induced by oxidative stress can trigger programmed cell death, or apoptosis, in hepatocytes. This is a key event in the progression of this compound-induced liver injury.

Caption: Apoptosis signaling in this compound hepatotoxicity.

Safety and Handling Guidelines

Given the significant hepatotoxicity of this compound, stringent safety protocols must be followed to minimize the risk of exposure.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are required.

-

Lab Coat: A fully buttoned lab coat must be worn.

-

Respiratory Protection: For procedures that may generate aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used in a certified chemical fume hood.

Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: The laboratory should be well-ventilated.

Safe Handling Procedures

-

Avoid Contact: Avoid all direct contact with skin, eyes, and clothing.

-

Weighing: Weighing of solid this compound should be done with care to avoid generating dust. Use of a weighing enclosure within the fume hood is recommended.

-

Solution Preparation: Prepare solutions in the chemical fume hood.

-

Waste Disposal: All this compound-contaminated waste, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste in clearly labeled, sealed containers.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Desiccation at -20°C is recommended for long-term storage.

-

Access: Access to stored this compound should be restricted to authorized personnel.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols Overview

The following provides a general overview of methodologies used in studies investigating the toxicity of this compound. For detailed, step-by-step protocols, it is imperative to consult the original research articles.

In Vivo Hepatotoxicity Studies in Mice

-

Animal Model: Male ICR mice are a commonly used model.

-

Dosing: this compound is typically dissolved in a suitable vehicle (e.g., corn oil) and administered via intraperitoneal (i.p.) injection. A dose of 100-110 mg/kg has been shown to induce liver injury.

-

Sample Collection: Blood samples are collected for serum analysis of liver enzymes (ALT, AST). Liver tissue is collected for histopathological examination and for the analysis of oxidative stress markers.

-

Analysis:

-

Serum Biochemistry: ALT and AST levels are measured using standard enzymatic assays.

-

Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to observe cellular damage.

-

Oxidative Stress Markers: Liver homogenates are used to measure levels of lipid peroxidation (LPO) and the activities of antioxidant enzymes such as glutathione peroxidase (GPx), glutathione-S-transferase (GST), and catalase (CAT). Total antioxidant capacity is also assessed.

-

In Vitro Cytotoxicity Studies

-

Cell Lines: Human normal liver cells (e.g., L-02) are used to assess cytotoxicity.

-

Treatment: Cells are treated with varying concentrations of this compound for different time periods.

-

Analysis:

-

Cell Viability: Assays such as MTT are used to determine the effect of this compound on cell proliferation and viability.

-

Glutathione Levels: Intracellular levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) are measured to assess the impact on the cellular antioxidant defense system.

-

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a potent hepatotoxic pyrrolizidine alkaloid that requires careful and informed handling in a research setting. Understanding its chemical properties, toxicological profile, and mechanism of action is crucial for implementing effective safety protocols. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for protecting the health and safety of laboratory personnel. Researchers are strongly encouraged to consult the primary literature for detailed experimental protocols and to perform thorough risk assessments before initiating any work with this compound.

References

Isoline: A Technical Guide to Its Solubility, Stability, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoline is a retronecine-type pyrrolizidine alkaloid (PA) isolated from plants of the Ligularia species, which have been used in traditional medicine.[1] However, many PAs are known to be hepatotoxic, and this compound has been suggested to be a particularly potent hepatotoxic PA.[2][3] A thorough understanding of its physicochemical properties, such as solubility and stability, is crucial for research and any potential pharmaceutical development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols, and an examination of its mechanism of toxicity.

Data Presentation

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Acetone | Soluble | [4] |

| Water | Limited solubility (as a free base) | [5] |

| Acidified Water | Soluble (as a salt) | [5] |

Note: The solubility of pyrrolizidine alkaloids as free bases in aqueous solutions is generally limited. They become more water-soluble when neutralized with an acid to form salts.[5]

Stability Data

The stability of this compound and its metabolites is influenced by factors such as pH and temperature. Studies on the metabolites of this compound have indicated that they are pH- and thermally labile.[6] General studies on PAs suggest that they are fairly stable but can undergo hydrolysis in alkaline solutions.[5]

Table 2: Stability Profile of this compound and its Metabolites

| Condition | Observation | Reference(s) |

| pH | Metabolites are pH-labile. PAs are subject to hydrolysis in alkaline solutions. | [5][6] |

| Temperature | Metabolites are thermally labile. | [6] |

| Storage (Solutions) | Short-term (days to weeks) at 0 - 4°C. Long-term (months to years) at -20°C. | [7] |

Experimental Protocols

Determination of Alkaloid Solubility (General Protocol)

This protocol provides a general method for determining the solubility of alkaloids, which can be adapted for this compound.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., DMSO, ethanol, water, buffered solutions)

-

Glass vials with screw caps

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaking incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the incubation period, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

The solubility is expressed as mg/mL or µg/mL.

-

Stability Testing of this compound and its Metabolites via HPLC (Specific Protocol)

This protocol is adapted from a study on the simultaneous determination of this compound and its metabolites.[6]

Materials:

-

This compound solution in a relevant buffer or solvent

-

Ice-cold methanol

-

HPLC system with a reversed-phase C18 column

-

Mobile phase A: 0.01 M dihydro-potassium phosphate, pH 4.8

-

Mobile phase B: Acetonitrile

-

Temperature-controlled storage units (ambient, ice water bath, -20°C freezer)

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired medium (e.g., microsomal incubation mixture).

-

At the initial time point (t=0), terminate the reaction by adding an equal volume of ice-cold methanol.

-

Mix thoroughly and centrifuge at 10,000 x g for 30 minutes at 4°C.

-

-

Storage Conditions:

-

Divide the supernatant into three portions.

-

Store one portion at ambient temperature.

-

Keep the second portion in an ice water bath (approximately 0-4°C).

-

Store the third portion at -20°C.

-

-

Time-Point Analysis:

-

Analyze aliquots from each storage condition in triplicate at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Directly inject the samples into the HPLC system.

-

-

HPLC Analysis:

-

Use a gradient elution with mobile phases A and B to separate this compound and its metabolites.

-

Monitor the peak areas of this compound and its metabolites over time to determine the degradation rate under each storage condition.

-

Mandatory Visualization

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

Pyrrolizidine alkaloids, including this compound, are generally not toxic in their native form. They require metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters. These metabolites can then induce cellular damage through various mechanisms, including oxidative stress and apoptosis.

Caption: Metabolic activation and hepatotoxic pathways of pyrrolizidine alkaloids.

Experimental Workflow for this compound Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound under various environmental conditions.

Caption: Workflow for assessing the stability of this compound.

References

- 1. Retronecine | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of this compound, a pyrrolizidine alkaloid from Ligularia duciformis, by rodent liver microsomal esterase and enhanced hepatotoxicity by esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]

- 6. Simultaneous determination of this compound and its two major metabolites using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pH Shifting alters solubility characteristics and thermal stability of soy protein isolate and its globulin fractions in different pH, salt concentration, and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoliensinine: A Technical Guide to Unlocking its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoliensinine, a bisbenzylisoquinoline alkaloid predominantly isolated from the seed embryo of the lotus (Nelumbo nucifera), has emerged as a promising natural compound with a diverse pharmacological profile.[1][2] Extensive preclinical research has demonstrated its potential as an anti-cancer, neuroprotective, and anti-inflammatory agent, making it a compelling candidate for further investigation and drug development. This technical guide provides an in-depth overview of the current research landscape for isoliensinine, highlighting key signaling pathways, experimental findings, and potential avenues for future exploration.

Core Research Areas

Oncology

Isoliensinine has demonstrated significant anti-tumor activity across a range of cancer cell lines and in vivo models. Its multifaceted mechanism of action makes it a promising candidate for both monotherapy and combination therapy.

Key Mechanisms and Signaling Pathways:

-

Induction of Apoptosis: Isoliensinine induces apoptosis in various cancer cells, including triple-negative breast cancer, hepatocellular carcinoma, and cervical cancer.[2][3] This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, and subsequent activation of caspase-9 and caspase-3.[2] In some cancers, it triggers apoptosis through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK/JNK signaling pathway.[3]

-

Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest at the G1 phase in cervical cancer cells by upregulating p21 and downregulating CDK2 and cyclin E.[4]

-

Inhibition of NF-κB Signaling: In hepatocellular carcinoma, isoliensinine has been found to suppress tumor growth by inhibiting the NF-κB signaling pathway.[1][2]

-

Autophagy Modulation: Isoliensinine can induce autophagy-mediated cell death in certain cancer cells by activating the AMPK-TSC2-mTOR signaling pathway.[1][2]

-

Synergistic Effects: In combination with conventional chemotherapeutic agents like cisplatin, isoliensinine has been shown to enhance anti-cancer effects by activating the MAPK/PI3K/AKT pathway.[1][2]

Potential Research Directions:

-

Investigation into the efficacy of isoliensinine in other cancer types, particularly those with high unmet medical needs.

-

Elucidation of the detailed molecular mechanisms underlying its synergistic effects with existing cancer therapies.

-

Development of novel drug delivery systems to improve its bioavailability and targeted delivery to tumor tissues.

-

Preclinical and clinical studies to evaluate the safety and efficacy of isoliensinine as a standalone or adjuvant cancer therapy.

Neuroprotection

Isoliensinine exhibits significant neuroprotective properties, suggesting its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Key Mechanisms and Signaling Pathways:

-

Anti-neuroinflammatory Effects: Isoliensinine has been shown to alleviate lipopolysaccharide (LPS)-induced neuroinflammation in microglial cells by inhibiting the MAPK/NF-κB signaling pathway.[5][6][7]

-

Inhibition of Cholinesterases: It acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This action is a key therapeutic strategy in managing Alzheimer's disease.[1]

-

Calcium Signaling Pathway Inhibition: In animal models of Alzheimer's disease, isoliensinine has been found to ameliorate cognitive dysfunction by inhibiting the calcium signaling pathway.[8]

Potential Research Directions:

-

In-depth studies on the efficacy of isoliensinine in various in vivo models of neurodegenerative diseases.

-

Exploration of its potential to cross the blood-brain barrier and its pharmacokinetic profile in the central nervous system.

-

Investigation into its effects on other pathological hallmarks of neurodegenerative diseases, such as protein aggregation and neuronal loss.

Anti-inflammatory Effects

Isoliensinine possesses potent anti-inflammatory properties, which contribute to its therapeutic effects in various disease models.

Key Mechanisms and Signaling Pathways:

-

Inhibition of Pro-inflammatory Mediators: Isoliensinine has been shown to inhibit the production of pro-inflammatory cytokines.

-

MAPK/NF-κB Pathway Modulation: Similar to its role in neuroprotection, the anti-inflammatory effects of isoliensinine are mediated through the inhibition of the MAPK/NF-κB signaling pathway.[5][6][7] In osteoarthritis models, it has been shown to mitigate chondrocyte pyroptosis via this pathway.[9]

Potential Research Directions:

-

Evaluation of the therapeutic potential of isoliensinine in chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

-

Detailed investigation of its effects on various immune cell populations and their functions.

-

Studies to identify specific molecular targets of isoliensinine within the inflammatory cascade.

Quantitative Data Summary

| Research Area | Model System | Key Findings | Effective Concentration/Dose | Reference |

| Oncology | Triple-Negative Breast Cancer Cells | Induces apoptosis and G1 phase cell cycle arrest. | 10–40 μM | [2] |

| Hepatocellular Carcinoma (Huh-7) Xenograft | Suppresses tumor growth via NF-κB inhibition. | 3–10 mg/kg | [1][2] | |

| Cervical Cancer Cells | Induces cell cycle arrest at G0/G1 phase. | 2–8 µM | [4] | |

| Neuroprotection | Rat Brain Tissue and Plasma | Inhibits acetylcholinesterase and butyrylcholinesterase. | IC50: 6.82 ± 0.25 μM (AChE), 15.51 ± 2.20 μM (BChE) | [1] |

| AlCl3/D-gal-induced AD-like mice | Ameliorates cognitive impairment. | 1, 3, or 10 mg/kg/day | [8] | |

| Anti-inflammation | LPS-stimulated BV2 microglial cells | Diminishes neuroinflammation. | Not specified | [5][6][7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of isoliensinine for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

-

Subcutaneously inject cancer cells (e.g., 5x10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer isoliensinine (e.g., via intraperitoneal injection) or vehicle control at the desired dosage and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathways

Caption: Isoliensinine's anti-cancer signaling pathways.

References

- 1. Frontiers | Isoliensinine: A Natural Compound with “Drug-Like” Potential [frontiersin.org]

- 2. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isoliensinine induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Isoliensinine confers neuroprotection and alleviates LPS-induced neuroinflammation in microglia by regulating the MAPK/NF-κB signaling [frontiersin.org]

- 7. Frontiers | Isoliensinine confers neuroprotection and alleviates LPS-induced neuroinflammation in microglia by regulating the MAPK/NF-κB signaling [frontiersin.org]

- 8. Isoliensinine ameliorates cognitive dysfunction in AlCl3/D-gal-induced Alzheimer's disease-like mice by inhibiting the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoliensinine suppresses chondrocytes pyroptosis against osteoarthritis via the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

review of literature on Isoline

An In-depth Technical Guide to Isoliensinine: A Literature Review

Disclaimer: This review focuses on the bisbenzylisoquinoline alkaloid Isoliensinine . The term "Isoline" can refer to a different compound, a pyrrolizidine alkaloid, which is outside the scope of this document.

Isoliensinine is a natural compound isolated from the seed embryo of the lotus (Nelumbo nucifera).[1][2] It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-cancer, neuroprotective, anti-inflammatory, and cardiovascular effects.[2][3][4] This technical guide provides a comprehensive review of the existing literature on Isoliensinine, with a focus on its core mechanisms of action, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of Isoliensinine in various cancer cell lines. These values are crucial for understanding the compound's potency and selectivity.

Table 1: IC50 Values of Isoliensinine in Lung Adenocarcinoma (LUAD) Cell Lines [5]

| Cell Line | Cell Type | IC50 (μM) |

| H1299 | Human non-small cell lung cancer | 6.98 |

| A549 | Human lung adenocarcinoma | 17.24 |

| H1650 | Human non-small cell lung cancer | 16.00 |

| BEAS-2B | Normal human bronchial epithelial | 28.65 |

Table 2: IC50 Values of Isoliensinine in Triple-Negative Breast Cancer (TNBC) Cell Lines [6]

| Cell Line | Incubation Time | IC50 (μM) |

| MDA-MB-231 | 24 h | 108.1 |

| 48 h | 22.78 | |

| 72 h | 18.34 |

Key Signaling Pathways and Mechanisms of Action

Isoliensinine exerts its biological effects by modulating several key signaling pathways. These pathways are central to cellular processes such as proliferation, apoptosis, and inflammation.

Anti-Cancer Mechanisms

In cancer cells, Isoliensinine has been shown to induce apoptosis (programmed cell death) and autophagy, as well as inhibit cell proliferation, migration, and invasion.[3][5]

-

p38 MAPK/JNK Signaling Pathway: Isoliensinine activates the p38 MAPK and JNK signaling pathways, which are involved in cellular stress responses and apoptosis.[1][6] This activation is linked to the generation of reactive oxygen species (ROS).[1]

-

AMPK–TSC2–mTOR Signaling Pathway: Isoliensinine can induce autophagy-mediated cell death in some cancer cells by activating the AMPK–TSC2–mTOR pathway.[3]

-

APEX1 Inhibition: In lung adenocarcinoma, Isoliensinine directly interacts with and inhibits APEX1, a DNA repair enzyme, leading to increased ROS production and subsequent anti-tumor effects.[5]

Caption: Isoliensinine's anti-cancer signaling pathways.

Neuroprotective Mechanisms

Isoliensinine has demonstrated potential in ameliorating neurodegenerative conditions like Alzheimer's disease.[7]

-

Calcium Signaling Pathway: It has been shown to inhibit the calcium signaling pathway, which plays a crucial role in neuronal function and excitotoxicity.[7] By regulating calcium homeostasis, Isoliensinine can protect neurons from damage.

Caption: Isoliensinine's neuroprotective mechanism.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the biological functions of Isoliensinine.

Cell Viability and Proliferation Assays

-

CCK-8 Assay:

-

Seed cells in 96-well plates at a specified density.

-

After cell adherence, treat with varying concentrations of Isoliensinine for 48 hours.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[5]

-

-

Colony Formation Assay:

-

Plate cells in 6-well plates at a low density (e.g., 1 x 10³ cells/well).

-

Treat with Isoliensinine for 48 hours.

-

Replace the medium with fresh medium and culture for approximately two weeks, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies to assess the long-term proliferative capacity.[6]

-

Cell Migration and Invasion Assays

-

Transwell Assay:

-

Use Transwell chambers with or without a Matrigel coating for invasion and migration assays, respectively.

-

Seed cells in the upper chamber in a serum-free medium.

-

Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Treat cells with Isoliensinine.

-

After incubation, remove non-migrated/invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface.

-

Count the stained cells under a microscope.[5]

-

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry:

-

Treat cells with Isoliensinine for the desired time.

-

Harvest and wash the cells with phosphate-buffered saline (PBS).

-

For apoptosis analysis, stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

For cell cycle analysis, fix cells in ethanol and stain with PI containing RNase.

-

Analyze the stained cells using a flow cytometer.[5]

-

Protein Expression and Pathway Activation Analysis

-

Western Blotting:

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p38, JNK, APEX1, cleaved PARP-1) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

-

Caption: General experimental workflow for Isoliensinine research.

Conclusion

Isoliensinine is a promising natural compound with multifaceted pharmacological activities, particularly in the realms of oncology and neuroprotection. Its ability to modulate key signaling pathways, such as the p38 MAPK/JNK and calcium signaling pathways, underscores its therapeutic potential. The quantitative data and detailed experimental protocols summarized in this guide provide a solid foundation for further research and development of Isoliensinine as a potential therapeutic agent. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in more complex in vivo models and eventually in clinical settings to fully elucidate its therapeutic utility.

References

- 1. Isoliensinine induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Isoliensinine: A Natural Compound with “Drug-Like” Potential [frontiersin.org]

- 3. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoliensinine: A Natural Compound with "Drug-Like" Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoliensinine exerts antitumor effects in lung adenocarcinoma by inhibiting APEX1-driven ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoliensinine ameliorates cognitive dysfunction in AlCl3/D-gal-induced Alzheimer's disease-like mice by inhibiting the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell Isolation and Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of specific cell populations from heterogeneous samples is a critical step in many cell-based assays, enabling detailed study of cellular functions, disease mechanisms, and the effects of therapeutic agents. The following application notes and protocols describe a general workflow for the enrichment and subsequent culture of target cells from a biological fluid, such as whole blood, using a microfluidic-based isolation system. While a specific commercial product named "Isoline" was not identified, the principles and protocols outlined below are based on common and well-established cell separation technologies, such as those employing immunocapture and size-based filtration, often integrated into microfluidic devices.[1][2][3][4][5][6][7] These protocols are intended to serve as a comprehensive guide for researchers.

Principle of Cell Isolation

The isolation of rare cells, such as Circulating Tumor Cells (CTCs), from a complex sample like blood, relies on exploiting the unique physical or biological properties of the target cells.[4][5]

-

Biophysical Separation: This method leverages differences in physical properties between target cells and other cells in the sample. Key parameters include cell size, deformability, and density.[1][3][6] For instance, many tumor cells are larger than hematopoietic cells.[1]

-

Biochemical Separation (Immunocapture): This technique utilizes the specific binding of antibodies to cell surface antigens.[2][4] For example, antibodies targeting the Epithelial Cell Adhesion Molecule (EpCAM) are commonly used to capture CTCs of epithelial origin.[2][8]

The following protocols are based on a hypothetical integrated system that may employ one or both of these principles for efficient cell enrichment.

Quantitative Data Summary

The efficiency of cell isolation protocols is a key parameter. The following table summarizes representative recovery rates and purity achieved by various microfluidic-based cell separation platforms, as reported in the literature.

| Platform/Method | Target Cell Type | Recovery Rate (%) | Purity | Reference |

| Microfluidic Chip (Trapezoidal Channel) | HeLa cells spiked in whole blood | 87.1% | ~4 log depletion of WBCs | [9] |

| VTX-1 Liquid Biopsy System | Spiked breast or lung cancer cell lines | 69.0% - 79.5% | <100 WBCs per mL | |